![molecular formula C13H16O2 B14623501 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one CAS No. 57918-92-0](/img/structure/B14623501.png)
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by a phenyl ring substituted with a hydroxy group and a 3-methylbut-1-en-1-yl group, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one can be achieved through chemoenzymatic reactions. One common method involves the use of 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, an enzyme that catalyzes the formation of the compound from its precursors . The reaction conditions typically involve the use of protein-dithiol and reduced ferredoxin proteins as electron donors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar chemoenzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-[4-(3-oxo-3-methylbut-1-en-1-yl)phenyl]ethan-1-one.
Reduction: Formation of 1-[4-(3-hydroxy-3-methylbut-1-en-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a metabolite in human urine and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenyl ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar hydroxy and methylbutenyl structure but differs in its phosphate group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure with a benzoic acid group instead of an ethanone group.
Uniqueness
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its presence as a metabolite in human urine also highlights its relevance in biological studies .
Propriétés
Numéro CAS |
57918-92-0 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-[4-(3-hydroxy-3-methylbut-1-enyl)phenyl]ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-9,15H,1-3H3 |
Clé InChI |
FREKFKRWVDRPHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
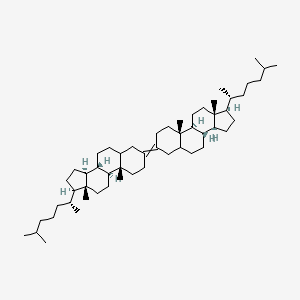


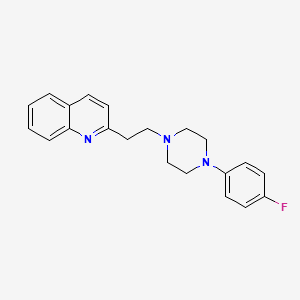

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
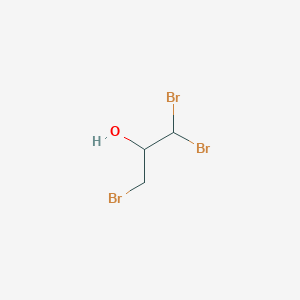
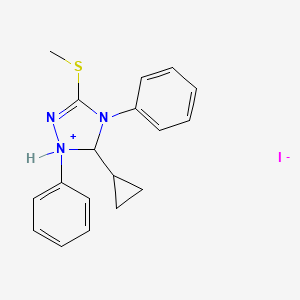
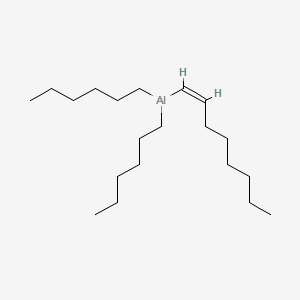
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
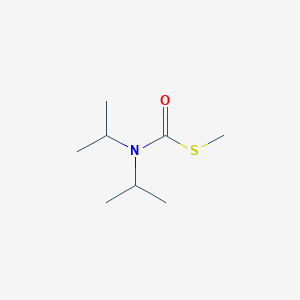
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
